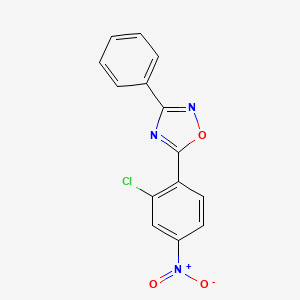![molecular formula C18H19ClN2O2 B5796633 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5796633.png)
2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide, also known as CPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPA belongs to the class of compounds known as N-phenylacetamides, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in a number of neurological disorders. By enhancing the activity of mGluR5, 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide may improve cognitive function and memory.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In addition, 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. In addition, 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to have a wide range of biological activities, making it a versatile compound for research. However, one limitation of using 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide. One area of interest is the development of more potent and selective mGluR5 positive allosteric modulators. In addition, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide and its effects on neurotransmitter systems in the brain. Finally, there is a need for more research on the potential therapeutic applications of 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide in humans, particularly in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide involves the reaction of 2-chlorophenol with 2-bromo-N-(2-bromo-1-phenylethyl)acetamide in the presence of potassium carbonate. The resulting intermediate is then treated with pyrrolidine to yield 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to improve cognitive function and memory in animal models of these diseases. In addition, 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been studied for its potential use in the treatment of pain, anxiety, and depression.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-14-7-1-4-10-17(14)23-13-18(22)20-15-8-2-3-9-16(15)21-11-5-6-12-21/h1-4,7-10H,5-6,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANWGMTIGHJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)
![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)


![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)

![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)
